(R)-1-(5-Methylpyridin-2-YL)ethan-1-amine
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Overview
Description
®-1-(5-Methylpyridin-2-YL)ethan-1-amine is a chiral amine compound with a pyridine ring substituted at the 5-position with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Methylpyridin-2-YL)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-methyl-2-pyridinecarboxaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using a chiral amine and a reducing agent such as sodium triacetoxyborohydride. This step introduces the chiral center and forms the desired amine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-Methylpyridin-2-YL)ethan-1-amine may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chiral Resolution: Employing chiral resolution techniques if racemic mixtures are produced, to isolate the desired ®-enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Methylpyridin-2-YL)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nucleophiles like sodium azide.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Halogenated pyridines, azido derivatives.
Scientific Research Applications
®-1-(5-Methylpyridin-2-YL)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(5-Methylpyridin-2-YL)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-Methylpyridin-2-YL)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
2-(5-Methylpyridin-2-YL)ethan-1-amine: Lacks the chiral center, leading to different stereochemical properties.
5-Methyl-2-pyridinecarboxaldehyde: The precursor in the synthesis of the compound.
Uniqueness
®-1-(5-Methylpyridin-2-YL)ethan-1-amine is unique due to its chiral nature, which imparts specific biological activities and interactions that are distinct from its achiral or differently chiral counterparts.
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1R)-1-(5-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-6-3-4-8(7(2)9)10-5-6/h3-5,7H,9H2,1-2H3/t7-/m1/s1 |
InChI Key |
XXAOROMGOIPMQJ-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CN=C(C=C1)[C@@H](C)N |
Canonical SMILES |
CC1=CN=C(C=C1)C(C)N |
Origin of Product |
United States |
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